molecular formula C13H19NO2 B14836275 3-(Aminomethyl)-2-(cyclohexyloxy)phenol

3-(Aminomethyl)-2-(cyclohexyloxy)phenol

Cat. No.: B14836275
M. Wt: 221.29 g/mol
InChI Key: TUHCLWZJEVBHMX-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2-(cyclohexyloxy)phenol is a phenolic derivative characterized by a cyclohexyloxy group at the 2-position and an aminomethyl group at the 3-position of the aromatic ring. Its molecular formula is C₁₃H₁₉NO₂, with a molecular weight of approximately 233.3 g/mol. The compound combines lipophilic (cyclohexyloxy) and hydrophilic (aminomethyl) moieties, which may influence its solubility, bioavailability, and receptor interaction profiles.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

3-(aminomethyl)-2-cyclohexyloxyphenol

InChI

InChI=1S/C13H19NO2/c14-9-10-5-4-8-12(15)13(10)16-11-6-2-1-3-7-11/h4-5,8,11,15H,1-3,6-7,9,14H2

InChI Key

TUHCLWZJEVBHMX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=C(C=CC=C2O)CN

Origin of Product

United States

Preparation Methods

The synthesis of 3-(Aminomethyl)-2-(cyclohexyloxy)phenol typically involves multiple steps, including the formation of the aminomethyl group and the introduction of the cyclohexyloxy group onto the phenol ring. One common synthetic route involves the reaction of 2-(cyclohexyloxy)phenol with formaldehyde and ammonia or an amine under controlled conditions to form the aminomethyl derivative. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and specific temperature and pressure settings, to enhance yield and purity.

Chemical Reactions Analysis

3-(Aminomethyl)-2-(cyclohexyloxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Aminomethyl)-2-(cyclohexyloxy)phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity, such as antimicrobial or antioxidant properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2-(cyclohexyloxy)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, while the phenolic hydroxyl group can participate in redox reactions or act as a nucleophile in biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares 3-(Aminomethyl)-2-(cyclohexyloxy)phenol with structurally related compounds:

Compound Name Key Substituents Molecular Weight Synthesis Method Notable Properties/Activities
This compound 2-Cyclohexyloxy, 3-aminomethyl phenol ~233.3 Likely reductive amination Balanced lipophilicity/hydrophilicity
2-(1-(Benzoxazol-2-yl)cyclohexylamino)phenol (6) Benzoxazole, cyclohexylamino Not reported Multi-component coupling Heterocyclic rigidity may enhance binding
3-[3-(Phenalkylamino)cyclohexyl]phenols Phenalkyl groups, methoxyphenyl Variable Conjugate addition, reductive amination High receptor binding affinity
2-(Ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone Ethylamino, cyclohexanone core Not reported NMR-characterized Cyclohexanone may reduce metabolic stability
3-({[2-(Cyclohex-1-en-1-yl)ethyl]amino}methyl)phenol Cyclohexenyl, ethylamino linkage 231.33 Undescribed Unsaturated cyclohexene increases reactivity
Key Observations:

Substituent Effects: The cyclohexyloxy group in the target compound enhances lipophilicity compared to analogs with cyclohexanone (e.g., ) or unsaturated cyclohexenyl groups (). This may improve blood-brain barrier penetration .

Synthetic Accessibility :

  • Compounds with methoxyphenyl groups (e.g., ) require additional deprotection steps (e.g., boron tribromide for methoxy cleavage), increasing synthesis complexity compared to the target compound .
  • Multi-component coupling () and acid-catalyzed cyclohexylation () are common methods for introducing cyclohexyl or heterocyclic moieties .

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